3-Methylpimelic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

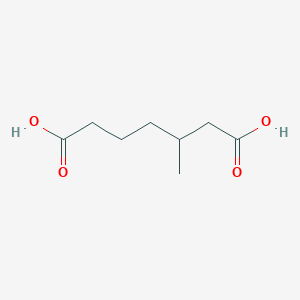

3-Methylpimelic acid, also known as 3-methylpimelate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome.

This compound is a branched-chain fatty acid.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Methylpimelic acid (C₇H₁₂O₄) is a dicarboxylic acid that can be synthesized through various metabolic pathways. Its structure includes two carboxyl groups (-COOH) and a methyl group attached to the third carbon of the pimelic acid chain.

Metabolic Role and Clinical Significance

This compound is primarily recognized as a metabolite in the degradation of phytanic acid, particularly in patients with Adult Refsum Disease (ARD). In ARD, individuals are unable to detoxify phytanic acid via alpha-oxidation, leading to increased levels of this compound due to reliance on omega-oxidation pathways. This compound is excreted in urine, making it a potential biomarker for diagnosing ARD and other metabolic disorders.

Table 1: Clinical Implications of this compound

Biomarker for Metabolic Disorders

Research indicates that this compound levels can serve as biomarkers for various metabolic disorders, including medium-chain acyl-CoA dehydrogenase deficiency and diabetic complications. Elevated concentrations have been observed in conditions like obesity and diabetes, highlighting its significance in clinical diagnostics and metabolic research.

Analytical Techniques for Detection

Advanced analytical methods such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are employed to detect and quantify this compound in biological samples. These techniques provide high sensitivity and specificity, making them suitable for clinical applications.

Table 2: Analytical Methods for this compound Detection

| Technique | Advantages | Applications |

|---|---|---|

| UPLC-MS | High sensitivity and rapid analysis | Clinical diagnostics |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Effective for complex mixtures | Metabolic studies |

| Liquid Partition Chromatography | Suitable for sample pre-fractionation | Research applications |

Potential Therapeutic Applications

Emerging studies suggest that this compound may have therapeutic potential due to its involvement in fatty acid metabolism. Understanding its role could lead to novel treatments for metabolic disorders or conditions related to fatty acid oxidation.

Case Studies and Research Findings

- Adult Refsum Disease : A longitudinal study monitored patients with ARD, revealing that omega-oxidation pathways significantly contribute to the excretion of this compound. The study highlighted the correlation between plasma phytanic acid levels and urinary excretion rates of this compound, suggesting its utility as a diagnostic marker .

- Propionic Acidemia : In a case involving a neonate diagnosed with propionic acidemia, elevated levels of this compound were detected in urine samples compared to normal controls. This finding underscores the compound's relevance in identifying metabolic derangements associated with propionic acid metabolism .

Eigenschaften

CAS-Nummer |

10200-31-4 |

|---|---|

Molekularformel |

C8H14O4 |

Molekulargewicht |

174.19 g/mol |

IUPAC-Name |

3-methylheptanedioic acid |

InChI |

InChI=1S/C8H14O4/c1-6(5-8(11)12)3-2-4-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) |

InChI-Schlüssel |

NXDCNRPLRGMKHU-UHFFFAOYSA-N |

SMILES |

CC(CCCC(=O)O)CC(=O)O |

Kanonische SMILES |

CC(CCCC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.